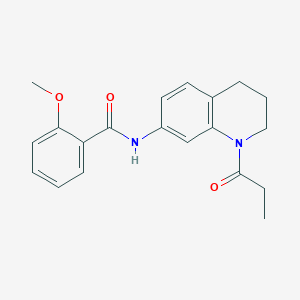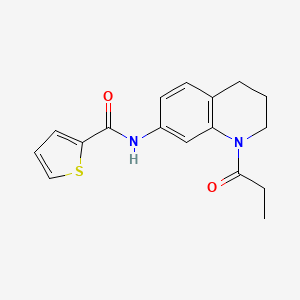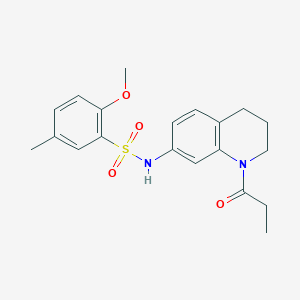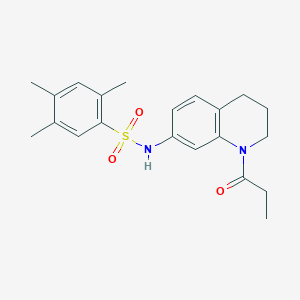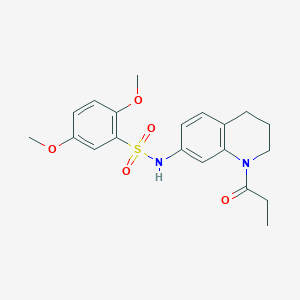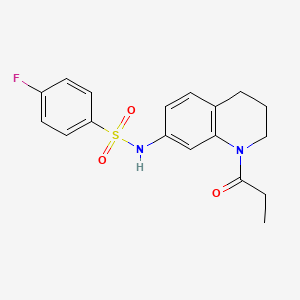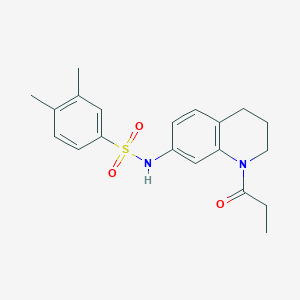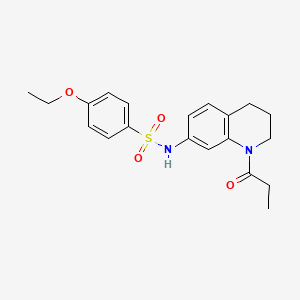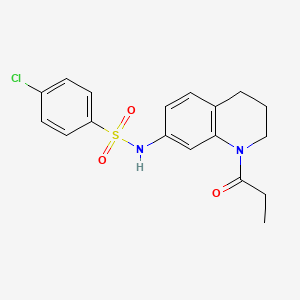
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the benzene ring could potentially undergo electrophilic aromatic substitution reactions . The sulfonamide group might also participate in reactions, particularly if conditions for hydrolysis are met.Aplicaciones Científicas De Investigación
CPQ has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. CPQ has also been studied for its potential applications in drug development, as it has been found to inhibit the enzyme cytochrome P450 3A4, which is involved in the metabolism of many drugs.
Mecanismo De Acción
CPQ is an organosulfonamide compound that is believed to act as an inhibitor of AChE and cytochrome P450 3A4. It is thought to bind to the active sites of the enzymes, thus preventing them from catalyzing the reactions necessary for their function.
Biochemical and Physiological Effects
CPQ has been found to inhibit the enzyme AChE, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in levels of acetylcholine, which can have a range of effects on the body. These effects include increased alertness, improved memory, and increased muscle contractions. CPQ has also been found to inhibit the enzyme cytochrome P450 3A4, which is involved in the metabolism of many drugs. This inhibition can lead to an increase in the levels of drugs in the body, which can have a range of effects depending on the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPQ is a relatively new compound, and as such there is still much to be explored in terms of its potential uses and applications. One of the advantages of CPQ is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments, as it is not very stable and can degrade over time.
Direcciones Futuras
Due to its potential applications in scientific research, there are a number of potential future directions for CPQ. These include further research into its mechanism of action, as well as its potential applications in drug development. Additionally, CPQ could be used to study the effects of increased levels of acetylcholine on the body, as well as its effects on other neurotransmitters. Finally, CPQ could be studied for its potential applications in biochemistry and physiology, such as its effects on enzyme activity and its potential to be used as a therapeutic agent.
Métodos De Síntesis
CPQ is synthesized by the reaction of 4-chlorobenzene-1-sulfonyl chloride and 1-propanoyl-1,2,3,4-tetrahydroquinoline-7-ol. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction yields a white solid, which is then purified by recrystallization.
Propiedades
IUPAC Name |
4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-3-4-13-5-8-15(12-17(13)21)20-25(23,24)16-9-6-14(19)7-10-16/h5-10,12,20H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTXCCDWENQBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


